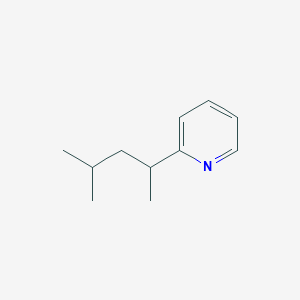

![molecular formula C23H27N3O2 B2532315 N-(3,5-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574582-36-7](/img/structure/B2532315.png)

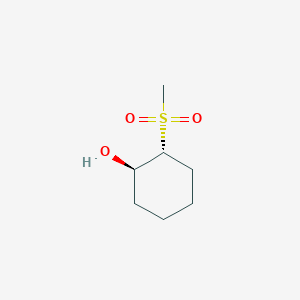

N-(3,5-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,5-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C23H27N3O2 and its molecular weight is 377.488. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optoelectronic Applications

Quinazolines, including derivatives such as N-(3,5-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide, have been extensively studied for their potential in optoelectronic applications. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems enhances the creation of novel optoelectronic materials. These derivatives have been utilized in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, due to their electroluminescent properties. Additionally, they show promise in nonlinear optical materials and colorimetric pH sensors. Iridium complexes based on quinazoline derivatives are highlighted for their efficiency in phosphorescent materials for OLEDs. Pyrimidine derivatives are also significant for their potential as photosensitizers in dye-sensitized solar cells and as thermally activated delayed fluorescence emitters (Lipunova et al., 2018).

Medicinal Chemistry

In medicinal chemistry, quinazoline derivatives play a crucial role due to their wide range of biological activities. These compounds are essential in developing new potential medicinal agents, with applications in antibacterial, anticancer, and other therapeutic areas. The stability of the quinazolinone nucleus has inspired the introduction of many bioactive moieties to create novel drugs, addressing challenges such as solubility and bioavailability to counter antibiotic resistance (Tiwary et al., 2016).

Anti-Colorectal Cancer Activity

Quinazoline compounds have demonstrated significant anti-colorectal cancer activity. Their mechanism involves modulating specific genes and proteins involved in cancer progression, such as receptor tyrosine kinases and epidermal growth factor receptors. These findings suggest the potential of quinazoline nucleus exploitation in identifying new anti-colorectal cancer agents with suitable pharmacokinetic profiles (Moorthy et al., 2023).

Synthetic Chemistry Advances

Recent advances in synthetic chemistry have focused on quinazolines due to their broad range of biological properties, including anti-cancer, anti-inflammatory, and analgesic potencies. The importance of designing novel quinazolines and exploring new synthetic routes has led to the development of eco-friendly, atom-efficient, and multi-component synthetic strategies. These advancements provide a foundation for future research in synthesizing quinazolines and developing more promising synthetic approaches (Faisal & Saeed, 2021).

Mechanism of Action

Target of Action

Similar quinazolinone derivatives have been found to exhibit broad-spectrum antimicrobial activity .

Mode of Action

N-(3,5-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa . This inhibition occurs at sub-minimum inhibitory concentrations (sub-MICs), indicating that the compound can effectively disrupt biofilm formation at low concentrations .

Biochemical Pathways

The compound affects the quorum sensing system in Pseudomonas aeruginosa, which regulates biofilm formation . It also decreases cell surface hydrophobicity, compromising bacterial cells adhesion, and curtails the exopolysaccharide production, a major component of the matrix binding biofilm components together . Furthermore, it impedes Pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of biofilm formation, reduction of cell surface hydrophobicity, and decrease in exopolysaccharide production . These effects disrupt the normal life cycle of Pseudomonas aeruginosa, making the compound a promising candidate for discovering new anti-biofilm and quorum quenching agents .

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-4-25-20-14-17(22(27)24-18-12-15(2)11-16(3)13-18)8-9-19(20)23(28)26-10-6-5-7-21(25)26/h8-9,11-14,21H,4-7,10H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISRXVBTNGNVHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Chloro-4-methoxyphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532234.png)

![N-[4-[(4-chlorophenyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B2532236.png)

![4-Bromo-2-{[(4-bromophenyl)amino]methyl}phenol](/img/structure/B2532240.png)

![6-[3-(5-amino-1,3,4-thiadiazol-2-yl)-1H-pyrazol-1-yl]pyridin-3-amine](/img/structure/B2532250.png)

![methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2532251.png)

![N-{[4-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine](/img/structure/B2532252.png)